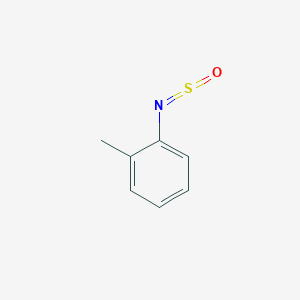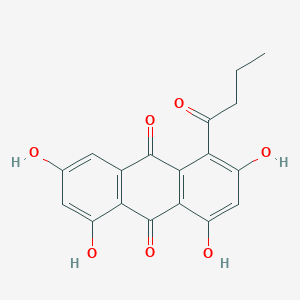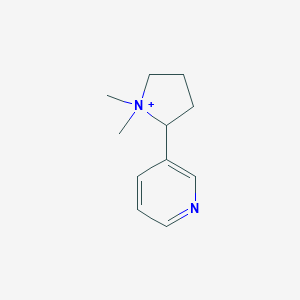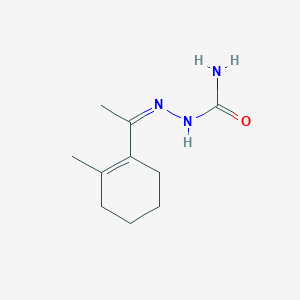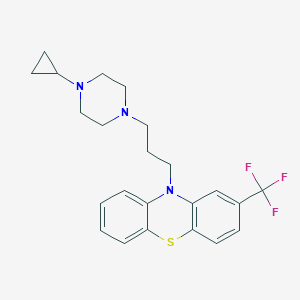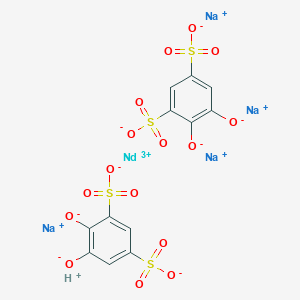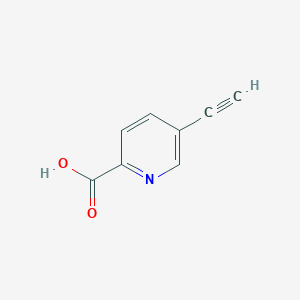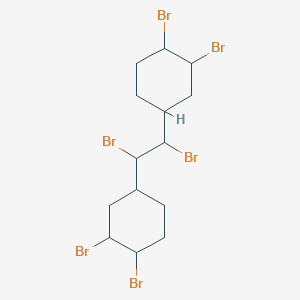
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane), commonly known as DBDCB, is a chemical compound that is used in various scientific research applications. It is a highly brominated organic compound that is known for its ability to inhibit the growth of microorganisms. DBDCB is used in the laboratory as an effective disinfectant and preservative agent due to its broad-spectrum antimicrobial activity.
Wirkmechanismus
The mechanism of action of DBDCB involves the disruption of the cell membrane of microorganisms. DBDCB is a lipophilic compound that can penetrate the cell membrane of microorganisms and disrupt their membrane integrity. This leads to the leakage of cellular contents and eventual cell death. DBDCB has also been shown to inhibit the activity of enzymes that are essential for the growth and survival of microorganisms.
Biochemische Und Physiologische Effekte
DBDCB has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, prolonged exposure to high concentrations of DBDCB can cause skin irritation and respiratory problems. DBDCB has also been shown to have mutagenic and carcinogenic properties in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
DBDCB is an effective disinfectant and preservative agent that can be used in various scientific research applications. It has a broad-spectrum antimicrobial activity and can be used against a wide range of microorganisms. However, DBDCB has some limitations for lab experiments. It can interfere with some biochemical assays and can cause false-positive results. It can also be toxic to some cell lines and can affect the growth and viability of cells.
Zukünftige Richtungen
There are several future directions for the use of DBDCB in scientific research. One area of research is the development of new formulations of DBDCB that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the study of the mechanism of action of DBDCB at the molecular level. This can provide insights into the design of new antimicrobial agents that target specific pathways in microorganisms. Finally, the use of DBDCB in combination with other antimicrobial agents can be explored to enhance their efficacy and reduce the risk of resistance development.
Synthesemethoden
The synthesis of DBDCB involves the reaction of 1,2-dibromoethane with cyclohexane in the presence of a catalyst. The resulting product is then further brominated using bromine to obtain 1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane). The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
DBDCB is widely used in scientific research as a disinfectant and preservative agent. It is used in the food industry to prevent the growth of bacteria, fungi, and other microorganisms that can cause spoilage. It is also used in the medical industry to disinfect medical equipment and surfaces. DBDCB has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
Eigenschaften
CAS-Nummer |
18122-77-5 |
|---|---|
Produktname |
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(3,4-dibromocyclohexane) |
Molekularformel |
C14H20Br6 |
Molekulargewicht |
667.7 g/mol |
IUPAC-Name |
1,2-dibromo-4-[1,2-dibromo-2-(3,4-dibromocyclohexyl)ethyl]cyclohexane |
InChI |
InChI=1S/C14H20Br6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h7-14H,1-6H2 |
InChI-Schlüssel |
YBYGCIBLVFGTOD-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
Kanonische SMILES |
C1CC(C(CC1C(C(C2CCC(C(C2)Br)Br)Br)Br)Br)Br |
Andere CAS-Nummern |
18122-77-5 |
Synonyme |
1,1'-(1,2-dibromoethane-1,2-diyl)bis[3,4-dibromocyclohexane] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



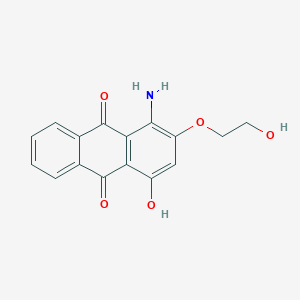

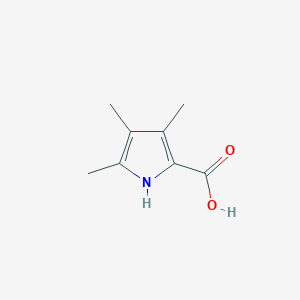
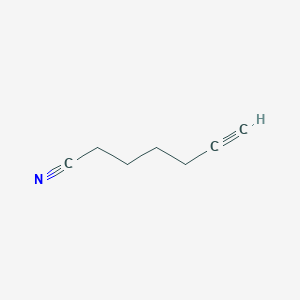

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
